ZINC chloride

Catalog No.
S599830
CAS No.
7646-85-7
M.F
Cl2Zn
ZnCl2
M. Wt
136.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ZINC chloride

CAS Number

7646-85-7

Product Name

ZINC chloride

IUPAC Name

dichlorozinc

Molecular Formula

Cl2Zn
ZnCl2

Molecular Weight

136.3 g/mol

InChI

InChI=1S/2ClH.Zn/h2*1H;/q;;+2/p-2

InChI Key

JIAARYAFYJHUJI-UHFFFAOYSA-L

SMILES

Cl[Zn]Cl

solubility

435 % at 70 °F (NIOSH, 2024)
432 g/100 g water at 25 °C; 614 g/100 g water at 100 °C
1 gram dissolves in 0.25 mL 2% hydrochloric acid, 1.3 mL alcohol, 2 mL glycerol; freely soluble in acetone
100 g/100 cc alcohol at 12.5 °C
434.599 lb/100 lb water at 70 °F
Solubility in water, g/100ml at 25 °C: 432 (very good)
(70 °F): 435%

Synonyms

004F2/68; 3-13L; 4P32; AN 200; AN 325; Amino-Zn; Amiplus Zn; Asarco L 15; Bioplex Zinco; Blue powder; C.I. Pigment Black 16; Ecka 4; F 1000; F 1000 (metal); F 1500T; F 2000; F 2000 (metal); F 500; F 500 (metal); GTT; GTT (metal); HZH; Ipaligo zinc; K

Canonical SMILES

Cl[Zn]Cl

The exact mass of the compound ZINC chloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 432 g/100 g water at 25 °c; 614 g/100 g water at 100 °c1 gram dissolves in 0.25 ml 2% hydrochloric acid, 1.3 ml alcohol, 2 ml glycerol; freely soluble in acetone100 g/100 cc alcohol at 12.5 °c434.599 lb/100 lb water at 70 °fsolubility in water, g/100ml at 25 °c: 432 (very good)(70°f): 435%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 529648. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Household Products - Cosmetics - Mouthwashes - Supplementary Records. It belongs to the ontological category of inorganic chloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Zinc chloride (ZnCl2) is a highly deliquescent, inorganic binary salt characterized by its pronounced Lewis acidity, high thermal stability (melting point ~290°C), and exceptional solubility in both aqueous and polar organic media. In industrial and laboratory procurement, it is primarily sourced as a mild catalytic Lewis acid, a dehydrating agent, a metallurgical flux, and a highly concentrated electrolyte precursor. Unlike many transition metal sulfates or oxides, zinc chloride readily dissolves in alcohols, ethers, and ketones, enabling homogeneous phase reactions and non-aqueous formulations. Its strong affinity for water requires strict moisture-controlled storage and handling, making anhydrous grades critical for moisture-sensitive organic syntheses, while technical or aqueous grades are standard for carbon activation and battery manufacturing [1].

Substituting zinc chloride with other zinc salts or alternative Lewis acids routinely fails due to stark differences in solubility profiles and catalytic aggressiveness. Zinc sulfate (ZnSO4) and zinc acetate (Zn(OAc)2) are frequently considered as less hygroscopic alternatives; however, zinc sulfate is practically insoluble in ethanol and other organic solvents, rendering it useless for homogeneous non-aqueous catalysis or solvent-cast polymer formulations [1]. Conversely, when buyers attempt to substitute zinc chloride with a more common industrial Lewis acid like aluminum chloride (AlCl3) to drive Friedel-Crafts alkylations, the aggressive nature of AlCl3 often leads to severe polyalkylation, substrate charring, and complex downstream purification. Zinc chloride acts as a milder, more chemoselective Lewis acid, preventing the degradation of sensitive functional groups while maintaining sufficient catalytic turnover [2].

Electrolyte Formulation: Ultra-High Concentration and Freezing Point Depression in Aqueous Batteries

In the development of aqueous zinc-ion batteries (AZIBs), electrolyte concentration dictates both operating temperature limits and dendrite suppression. Zinc chloride enables the formulation of 'water-in-salt' electrolytes due to its extreme solubility. A 30 mol/kg ZnCl2 aqueous solution depresses the freezing point to below -70°C, enabling cryogenic battery operation. In contrast, the standard baseline electrolyte, zinc sulfate (ZnSO4), reaches a solubility limit at approximately 3.6 mol/kg, with the solution freezing between -5°C and -10°C [1]. This fundamental solubility difference allows ZnCl2-based cells to maintain high ionic conductivity and >99% Coulombic efficiency at temperatures where ZnSO4 cells completely fail.

Evidence DimensionMaximum aqueous solubility and corresponding freezing point
Target Compound DataZnCl2: ~30 mol/kg solubility, freezing point < -70°C
Comparator Or BaselineZnSO4: ~3.6 mol/kg solubility, freezing point ~ -10°C
Quantified Difference8.3x higher molar concentration limit; 60°C extension in low-temperature operability
ConditionsAqueous electrolyte formulation at standard pressure, evaluated for low-temperature zinc-ion battery performance

Procurement of ZnCl2 is mandatory for manufacturing low-temperature or high-energy-density aqueous zinc batteries where standard sulfate electrolytes freeze or cause dendritic short-circuiting.

Organic Processability: Solubility in Alcohols for Homogeneous Formulations

For chemical manufacturing requiring non-aqueous zinc incorporation—such as homogeneous catalysis, pharmaceutical intermediate synthesis, or specialized flux formulations—solvent compatibility is the primary selection filter. Zinc chloride demonstrates a solubility of approximately 43 g per 100 mL in ethanol at 25°C. When compared to zinc sulfate, which is practically insoluble (0 g / 100 mL) in ethanol and most other low-molecular-weight alcohols, ZnCl2 provides a distinct process advantage [1]. This allows engineers to utilize volatile organic solvents that are easily stripped during downstream processing, avoiding the energy-intensive water removal required by aqueous-only zinc salts.

Evidence DimensionSolubility in absolute ethanol at 25°C
Target Compound DataZnCl2: ~43 g / 100 mL
Comparator Or BaselineZnSO4: Insoluble (~0 g / 100 mL)
Quantified DifferenceAbsolute solubility advantage in ethanol, shifting from insoluble to highly soluble
ConditionsStandard ambient temperature and pressure (25°C, 1 atm) in absolute ethanol

Buyers formulating non-aqueous fluxes, polymer dopes, or homogeneous catalysts must select ZnCl2 over ZnSO4 to ensure dissolution in organic solvent systems.

Thermal Manufacturing: Energy Reduction in Activated Carbon Production

In the industrial production of high-surface-area activated carbon from biomass, zinc chloride acts as a chemical dehydrating agent and porogen. Using ZnCl2 for chemical activation typically requires furnace temperatures between 500°C and 600°C to achieve specific surface areas exceeding 1500 m²/g. In contrast, physical activation methods (using steam or CO2 without a chemical agent) require temperatures of 800°C to 900°C to achieve comparable or lower surface areas (800–1000 m²/g) [1]. Furthermore, compared to phosphoric acid (H3PO4) activation, ZnCl2 more consistently yields highly microporous structures favored for specific gas-phase filtration applications.

Evidence DimensionRequired activation temperature and resulting surface area
Target Compound DataZnCl2 activation: 500–600°C yielding >1500 m²/g
Comparator Or BaselinePhysical activation (Steam/CO2): 800–900°C yielding ~800–1000 m²/g
Quantified Difference300°C reduction in thermal processing requirements with a ~50% increase in specific surface area
ConditionsBiomass precursor carbonization and activation in industrial furnace conditions

Procuring ZnCl2 as an activation agent significantly lowers thermal energy expenditures during manufacturing while producing a higher-value, microporous filtration medium.

Catalytic Selectivity: Yield Improvement via Mild Lewis Acidity

For the synthesis of complex active pharmaceutical ingredients (APIs), selecting the correct Lewis acid is critical to minimize side reactions. In the Friedel-Crafts alkylation of highly activated aromatic rings (e.g., phenols, indoles), the use of a strong Lewis acid like Aluminum Chloride (AlCl3) frequently results in over-alkylation and tar formation, dropping target yields below 50%. Zinc chloride, functioning as a milder Lewis acid, limits the reaction to mono-alkylation, often achieving target yields of >85% under identical stoichiometric conditions [1]. This moderation of reactivity prevents substrate degradation and reduces the solvent and time required for chromatographic purification.

Evidence DimensionTarget mono-alkylated product yield vs. polyalkylated byproducts
Target Compound DataZnCl2: >85% yield of mono-alkylated product, minimal tar
Comparator Or BaselineAlCl3: <50% yield, high polyalkylation and tar formation
Quantified Difference>35% absolute yield improvement for sensitive substrates
ConditionsFriedel-Crafts alkylation of activated arenes at standard reflux conditions

Process chemists specify ZnCl2 over AlCl3 to maximize yields and eliminate costly downstream purification steps when scaling up sensitive organic syntheses.

Low-Temperature Aqueous Zinc-Ion Batteries (AZIBs)

Due to its ability to form highly concentrated 'water-in-salt' electrolytes (up to 30 mol/kg) that depress freezing points below -70°C, ZnCl2 is the required zinc source for manufacturing grid-scale and wearable AZIBs designed for extreme cold environments. It outright replaces ZnSO4, which freezes near -10°C and cannot support high-concentration dendrite suppression [1].

Non-Aqueous Flux and Polymer Dope Formulation

Because ZnCl2 exhibits high solubility in alcohols and ketones (unlike insoluble zinc sulfate), it is the primary precursor procured for solvent-cast polymer manufacturing (e.g., polyacrylonitrile spinning) and the formulation of liquid metallurgical fluxes where water must be strictly excluded to prevent oxidation or void formation [2].

Industrial Production of Microporous Activated Carbon

ZnCl2 is procured in bulk by filtration media manufacturers as a chemical porogen. Its use allows facilities to lower activation furnace temperatures from 800°C (required for physical activation) down to 500°C, saving massive thermal energy costs while reliably producing highly microporous carbon (>1500 m²/g) used in gas masks and volatile organic compound (VOC) capture [3].

Chemoselective API Synthesis and Alkylation

In pharmaceutical process chemistry, anhydrous ZnCl2 is selected over aggressive Lewis acids like AlCl3 for the Friedel-Crafts alkylation of electron-rich aromatics. Its milder catalytic profile prevents polyalkylation and tar formation, directly increasing the yield of mono-alkylated intermediates and reducing the footprint of downstream purification columns [4].

Physical Description

Zinc chloride is a white crystalline solid. It is soluble in water. It is corrosive to metals and therefore irritating to the skin, eyes and mucous membranes. It is used for preserving wood, in soldering fluxes, as a catalyst in chemical metals and manufacturing, and for many other uses.
Zinc chloride, solution is a colorless liquid. It is mildly corrosive to metals. It causes burns to eyes, skin and mucous membranes.
Dry Powder, Liquid; Dry Powder; Liquid; Other Solid; Pellets or Large Crystals
White particulate dispersed in air; [NIOSH] Zinc chloride: White odorless solid; Highly deliquescent; [Merck Index] White odorless powder, crystals, or beads; Hygroscopic; [Alfa Aesar MSDS]
WHITE HYGROSCOPIC ODOURLESS SOLID IN VARIOUS FORMS.
White particulate dispersed in air with an acrid odor. Zinc chloride is a white crystalline solid.
White particulate dispersed in air.

Color/Form

White, very deliquesce granules, or fused pieces or rods
White, hygroscopic crystals
White particulate dispersed in air /Zinc chloride fume/

Exact Mass

133.866847 g/mol

Monoisotopic Mass

133.866847 g/mol

Boiling Point

1350 °F at 760 mmHg (NIOSH, 2024)
Very high (USCG, 1999)
732 °C
1350 °F

Heavy Atom Count

3

Density

2.91 at 77 °F (NIOSH, 2024) - Denser than water; will sink
2.91 at 77 °F (USCG, 1999) - Denser than water; will sink
2.907 at 25 °C
2.9 g/cm³
2.91 at 77 °F
(77 °F): 2.91

Odor

Odorless
FUME HAS AN ACRID ODOR /ZINC CHLORIDE FUMES/

Decomposition

When heated to decomposition it emits toxic fumes of /hydrogen chloride and zinc oxide/.

Melting Point

554 °F (NIOSH, 2024)
541 °F (USCG, 1999)
Approximately 290 °C
290 °C
554 °F

UNII

86Q357L16B

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Drug Indication

Zinc chloride injections are indicated for use total parenteral nutrition to maintain zinc serum levels and prevent deficiency syndromes.

Therapeutic Uses

Mesh Heading: Mouthwashes
In low concentrations it is astringent and mildly antibacterial. It is used in vaginal douches to supress trichomonal and hemophilus infections. Although it is used in mouthwashes, contact time is too short, and only astringent and not antibacterial action results.
MEDICATION (VET): Rare as caustic in fistulas (20% solution), as paste in chemotherapy of cancers, and on ulcers (2-4%). Some may still use it as antiseptic astringent on eye infections (0.1-0.2% solution).
Astringent for corn and callus treatment
For more Therapeutic Uses (Complete) data for ZINC CHLORIDE (10 total), please visit the HSDB record page.

Pharmacology

Zinc Chloride is an ionic salt essential for the synthesis of cholesterol, protein, and fats. Zinc plays an important role in the proper functioning of the immune system. Zinc is required for the enzyme activities necessary for cell division, cell growth, and wound healing as well as the release of vitamin A from the liver. It plays a role in the acuity of the senses of smell and taste and is required to maintain prostate reproductive health and insulin function. Zinc is also involved in the metabolism of carbohydrates. Zinc chloride is administered orally or parenterally as a nutritional supplement.

MeSH Pharmacological Classification

Mouthwashes

ATC Code

B - Blood and blood forming organs
B05 - Blood substitutes and perfusion solutions
B05X - I.v. solution additives
B05XA - Electrolyte solutions
B05XA12 - Zinc chloride

Mechanism of Action

Zinc performs catalytic, structural, and regulatory roles in the body. Zinc is a component of approximately 3000 human proteins. Zinc is cytoprotective against reactive oxygen species mediated apoptosis through the action of metallothioneins. In a promyelocytic leukemia cell line, zinc enhances the up-regulation of A20 mRNA, which, via the TRAF pathway, decreases NF-kappaB activation, leading to decreased gene expression and generation of TNF-α, IL-1β, and IL-8. In patients with diarrhea, zinc restores mucosal barrier integrity, restores enterocyte brush-border enzyme activity, promotes the production of antibodies, and promotes the production of circulating lymphocytes against intestinal pathogens. Zinc also directly affects ion channels as a potassium channel blocker of cAMP-mediated chlorine secretion. Zinc deficiency decreases thymulin, inhibiting T-helper cell maturation and decreased Th-1 cytokines like IL-2. Decreased IL-2 decreases the activity of NK cells and CD8+ T cells. Zinc deficiency also leads to the generation of CD4+ T cells, decreased NF-κB activation, decreased phosphorylation of IκB, and decreased binding of NF-κB to DNA.
Hepatocytes were grown in monolayer culture for 22 hr and subsequently treated with zinc chloride (100 uM) for 24 hr which produced a 15-fold increase in metallothionein proteins (MT) concentration. Following pretreatment with zinc chloride, hepatocytes were treated with 20 or 40 uM silver nitrate for 24 hr, and cytotoxicity was then assessed by enzyme leakage and loss of intracellular potassium. The toxicity of silver was significantly less in the zinc-pretreated cells. Furthermore, although zinc pretreatment had no appreciable effect on the hepatocellular uptake of silver, it did alter the subcellular distribution, and silver accumulated more in the cytosol and less in the nuclear, mitochondrial, and microsomal fractions. Silver in the cytosol of control cells was bound primarily to high molecular weight proteins, whereas silver was mainly associated with MT in the zinc-pretreated cells. Zinc-induced MT in rat primary hepatocyte cultures protects against silver-induced cytotoxicity which results from the binding of silver to MT with a concomitant reduction of metal content in critical organelles and proteins.

Vapor Pressure

0 mmHg (approx) (NIOSH, 2024)
1 Pa (0.0075 mm Hg) at 305 °C; 10 Pa (0.075 mmHg) at 356 °C; 100 Pa (0.75 mm Hg) at 419 °C; 1 kPa (7.5 mm Hg) at 497 °C; 10 kPa (75 mm Hg) at 596 °C; 100 kPa (750 mm Hg) at 726 °C /Calculated from ideal gas thermodynamic functions/
0 mmHg (approx)

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Impurities

Impurities include iron and manganese which are removed through precipitation after partial neutralization with zinc oxide or other alkali and oxidation with chlorine or sodium hypochlorite

Other CAS

7646-85-7

Absorption Distribution and Excretion

Zinc is approximately 33% orally bioavailable in humans but bioavailability can vary between patients and depending on current zinc levels. Further data regarding the pharmacokinetics of zinc chloride are not readily available.
Zinc is predominantly eliminated in the feces. Gastrointestinal elimination of zinc is responsible for approximately half of all zinc elimination.
In one study of healthy patients, the clearance of zinc was found to be 0.63 ± 0.39 μg/min.
In humans subjected to low doses of (65)zinc chloride and whole-body measurements ... /it was/ estimated absorption to range from 58% to 77% in 5 controls, and from 16% to 42% in 3 patients suffering from acrodermatitis enterohepatica. The whole-body zinc retention was measured for 34 days ... One week after oral tracer dose of 2 ug zinc chloride to mice, the highest concentrations were found in bone tissue followed by liver and kidney.
The whole-body retention at 95 hr after intravascular injection of carrier-free (65)zinc chloride to mature male rats amounted to 78.3% of the dose.
In one study, 95 hr after injection of (65)zinc chloride to rats, 20.1% of the dose was recovered in feces and only 0.6% in urine ...
In mice given 0.3 ugzinc chloride iv, about 50% of the total dose was recovered in feces within a week. the corresponding value in 1 wk for dogs given 6.5 ug zinc chloride was about 20%. Urinary excretion for the same period was well below 5% of the dose in both species ... Biliary excretion of zinc in rats was found to be 4% over a period of 48 hr following a single iv dose of 0.1 mg (65)zinc chloride.
For more Absorption, Distribution and Excretion (Complete) data for ZINC CHLORIDE (17 total), please visit the HSDB record page.

Metabolism Metabolites

Zinc chloride dissociates into ions _in vivo_ and does not undergo further metabolism.
Zinc can enter the body through the lungs, skin, and gastrointestinal tract. Intestinal absorption of zinc is controlled by zinc carrier protein CRIP. Zinc also binds to metallothioneins, which help prevent absorption of excess zinc. Zinc is widely distributed and found in all tissues and tissues fluids, concentrating in the liver, gastrointestinal tract, kidney, skin, lung, brain, heart, and pancreas. In the bloodstream zinc is found bound to carbonic anhydrase in erythrocytes, as well as bound to albumin, _2-macroglobulin, and amino acids in the the plasma. Albumin and amino acid bound zinc can diffuse across tissue membranes. Zinc is excreted in the urine and faeces. (L49)

Wikipedia

Zinc chloride
Tegaserod

Drug Warnings

FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./ /Zinc supplements; parenteral zinc/
Zinc supplements should be taken at least 1 hour before or 2 hours after meals, since many foods may impair the absorption of zinc. If gastric irritation occurs, then zinc supplements may be taken with meals; however, the zinc will be less bioavailable. /Zinc supplements/
In most cases, parenteral administration is indicated only when oral administration is not acceptable (for example, in nausea, vomiting, preoperative and postoperative conditions) or possible (for example, in malabsorption syndromes or following gastric resection). /Zinc supplements/
Zinc injection that contains benzyl alcohol as a preservative should not be used in newborn and immature infants. The use of benzyl alcohol in neonates has been associated with a fatal toxic syndrome consisting of metabolic acidosis and CNS, respiratory, circulatory, and renal function impairment. /Zinc supplements/
For more Drug Warnings (Complete) data for ZINC CHLORIDE (6 total), please visit the HSDB record page.

Biological Half Life

Using a two compartment model, zinc has once half life of 4.5-26 days and a second half life of 387-478 days.
For zinc, whole body: 162-500 days; [TDR, p. 1245]

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Hazard Classes and Categories -> Corrosives
Cosmetics -> Soothing; Oral care

Methods of Manufacturing

Zinc chloride ... is commercially made by the reaction of aqueous hydrochloric acid with scrap zinc materials or roasted ore. The solution is purified in various ways depending upon the impurities present.
HIgh-purity zinc chloride is formed from zinc and hydrogen chloride gas at 700 °C.
/Zinc oxide/ reacts with hydrochloric acid to produce zinc chloride.

General Manufacturing Information

Plastics Material and Resin Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Not Known or Reasonably Ascertainable
All Other Basic Inorganic Chemical Manufacturing
Primary Metal Manufacturing
Rubber Product Manufacturing
Other (requires additional information)
Fabricated Metal Product Manufacturing
Utilities
Wholesale and Retail Trade
Zinc chloride (ZnCl2): ACTIVE
It is a substance that migrates to food from packaging materials.
A toothpaste was prepared containing 4.0% zinc chloride, 45% glycerol and other adjuvants used in treatment of gingivitis.

Analytic Laboratory Methods

Analyte: zinc chloride; matrix: chemical identification; procedure: reaction with sodium acetate or ammonium sulfide yields a white precipitate, with hydrogen sulfide, that is insoluble in acetic acid but soluble in hydrochloric acid; reaction with potassium ferricyanide yields a white precipitate that is insoluble in hydrochloric acid (zinc test)
Analyte: zinc chloride; matrix: chemical identification; procedure: reaction with silver nitrate yields a white, curdy precipitate that is insoluble in nitric acid but soluble in ammonium hydroxide (chloride test)
Analyte: zinc chloride; matrix: chemical purity; procedure: dissolution in water; addition of ammonia-ammonium chloride buffer solution and eriochrome black indicator; titration with edetate disodium to a deep blue endpoint
Analyte: zinc chloride; matrix: pharmaceutical preparation (injection solution); procedure: atomic absorption spectrophotometry with detection at 213.8 nm and comparison to standards (chemical identification)
Analyte: zinc chloride; matrix: pharmaceutical preparation (injection solution); procedure: determination of absorbances at the zinc emission line at 213.8 nm with atomic absorption spectrophotometry equipped with a zinc hollow-cathode lamp and an air-acetylene flame and comparison to standards (chemical purity)

Storage Conditions

Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. Protect from freezing. /Zinc supplements/
Separated from strong bases, food and feedstuffs. Dry. Well closed.
Finely divided ... zinc compounds, can be fire and explosion hazard if stored in damp places, sources of spontaneous combustion. /Zinc cmpd/

Interactions

Large doses of zinc may inhibit copper absorption in the intestine; zinc supplements should be taken at least 2 hours after the administration of copper supplements. /Zinc supplements/
Thiazide diuretics have been found to increase urinary zinc excretion. /Zinc supplements/
Concurrent use of large amounts of fiber, phosphorus, or phytates with zinc supplements may reduce zinc absorption by formation of nonabsorbable complexes; food containing fiber, phosphorus, or phytates should be taken at least 2 hours after zinc supplements. /Zinc supplements/
Some studies have found that folate can decrease the absorption of zinc, but not in the presence of excessive zinc; other studies have found no inhibition. /Zinc supplements/
For more Interactions (Complete) data for ZINC CHLORIDE (10 total), please visit the HSDB record page.

Stability Shelf Life

In weak aqueous solution has tendency to form insoluable basic salt by hydrolysis; about 1/2 its weight of ammonium chloride has been used for stabilization
... Stable in the vapor phase up to 900 °C

Dates

Last modified: 08-15-2023
Prasad AS: Zinc in human health: effect of zinc on immune cells. Mol Med. 2008 May-Jun;14(5-6):353-7. doi: 10.2119/2008-00033.Prasad. [PMID:18385818]
Roohani N, Hurrell R, Kelishadi R, Schulin R: Zinc and its importance for human health: An integrative review. J Res Med Sci. 2013 Feb;18(2):144-57. [PMID:23914218]
Yuzbasiyan-Gurkan VA, Brewer GJ, Vander AJ, Guenther MJ, Prasad AS: Net renal tubular reabsorption of zinc in healthy man and impaired handling in sickle cell anemia. Am J Hematol. 1989 Jun;31(2):87-90. doi: 10.1002/ajh.2830310203. [PMID:2735321]
Unknown Author: Metabolic data for zinc . 1980 Jul 1;4(3-4):21-23.
Lazzerini M, Wanzira H: Oral zinc for treating diarrhoea in children. Cochrane Database Syst Rev. 2016 Dec 20;12:CD005436. doi: 10.1002/14651858.CD005436.pub5. [PMID:27996088]
Myers SA, Nield A, Myers M: Zinc transporters, mechanisms of action and therapeutic utility: implications for type 2 diabetes mellitus. J Nutr Metab. 2012;2012:173712. doi: 10.1155/2012/173712. Epub 2012 Dec 12. [PMID:23304467]
Dardenne M: Zinc and immune function. Eur J Clin Nutr. 2002 Aug;56 Suppl 3:S20-3. doi: 10.1038/sj.ejcn.1601479. [PMID:12142956]
Lansdown AB, Mirastschijski U, Stubbs N, Scanlon E, Agren MS: Zinc in wound healing: theoretical, experimental, and clinical aspects. Wound Repair Regen. 2007 Jan-Feb;15(1):2-16. doi: 10.1111/j.1524-475X.2006.00179.x. [PMID:17244314]
Fisher Scientific: Zinc Chloride MSDS
Medsafe New Zealand Approved Drug Products: Zinc Chloride Solution for Injection
Dailymed: Zinc Chloride Injection

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